
2-chloro-N-(2-chlorobenzyl)-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(2-chlorobenzyl)-4-methylbenzamide, also known as CCMB, is a chemical compound that has gained significant attention in the field of scientific research. CCMB is a white to off-white crystalline powder, and its chemical formula is C15H13Cl2NO. This compound has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science.
科学的研究の応用
2-chloro-N-(2-chlorobenzyl)-4-methylbenzamide has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, 2-chloro-N-(2-chlorobenzyl)-4-methylbenzamide has been investigated for its potential as an anticancer agent. Studies have shown that 2-chloro-N-(2-chlorobenzyl)-4-methylbenzamide induces apoptosis in cancer cells by inhibiting the activity of the proteasome, which is responsible for the degradation of intracellular proteins. 2-chloro-N-(2-chlorobenzyl)-4-methylbenzamide has also been shown to have antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
In pharmacology, 2-chloro-N-(2-chlorobenzyl)-4-methylbenzamide has been studied for its potential as a modulator of the GABA-A receptor. Studies have shown that 2-chloro-N-(2-chlorobenzyl)-4-methylbenzamide enhances the activity of the GABA-A receptor, which is responsible for the regulation of neurotransmitter release. This activity suggests that 2-chloro-N-(2-chlorobenzyl)-4-methylbenzamide may have potential applications in the treatment of anxiety disorders and epilepsy.
In materials science, 2-chloro-N-(2-chlorobenzyl)-4-methylbenzamide has been investigated for its potential as a corrosion inhibitor. Studies have shown that 2-chloro-N-(2-chlorobenzyl)-4-methylbenzamide can effectively inhibit the corrosion of mild steel in acidic environments. This activity suggests that 2-chloro-N-(2-chlorobenzyl)-4-methylbenzamide may have potential applications in the development of corrosion-resistant materials.
作用機序
The mechanism of action of 2-chloro-N-(2-chlorobenzyl)-4-methylbenzamide is not fully understood, but studies have suggested that it acts by inhibiting the activity of the proteasome and enhancing the activity of the GABA-A receptor. The proteasome is responsible for the degradation of intracellular proteins, and its inhibition can lead to the accumulation of misfolded proteins, which can induce apoptosis in cancer cells. The GABA-A receptor is responsible for the regulation of neurotransmitter release, and its enhancement can lead to the inhibition of neuronal activity, which can reduce anxiety and prevent seizures.
Biochemical and Physiological Effects:
2-chloro-N-(2-chlorobenzyl)-4-methylbenzamide has been shown to induce apoptosis in cancer cells by inhibiting the activity of the proteasome. This activity suggests that 2-chloro-N-(2-chlorobenzyl)-4-methylbenzamide may have potential applications in the treatment of various types of cancer. 2-chloro-N-(2-chlorobenzyl)-4-methylbenzamide has also been shown to have antimicrobial activity against various bacterial strains, which suggests that it may have potential applications in the development of new antibiotics.
実験室実験の利点と制限
One of the advantages of 2-chloro-N-(2-chlorobenzyl)-4-methylbenzamide is its high purity, which makes it suitable for use in various types of experiments. However, 2-chloro-N-(2-chlorobenzyl)-4-methylbenzamide is also relatively expensive, which can limit its use in large-scale experiments. Additionally, 2-chloro-N-(2-chlorobenzyl)-4-methylbenzamide is not very soluble in water, which can make it difficult to use in aqueous solutions.
将来の方向性
There are many potential future directions for the study of 2-chloro-N-(2-chlorobenzyl)-4-methylbenzamide. One area of research could focus on the development of new anticancer agents based on the structure of 2-chloro-N-(2-chlorobenzyl)-4-methylbenzamide. Another area of research could focus on the development of new antibiotics based on the antimicrobial activity of 2-chloro-N-(2-chlorobenzyl)-4-methylbenzamide. Additionally, further studies could be conducted to investigate the potential applications of 2-chloro-N-(2-chlorobenzyl)-4-methylbenzamide in the treatment of anxiety disorders and epilepsy. Finally, studies could be conducted to investigate the potential applications of 2-chloro-N-(2-chlorobenzyl)-4-methylbenzamide in the development of corrosion-resistant materials.
合成法
The synthesis of 2-chloro-N-(2-chlorobenzyl)-4-methylbenzamide involves the reaction between 2-chlorobenzaldehyde and 4-methyl-o-phenylenediamine in the presence of hydrochloric acid. The reaction mixture is then heated to reflux for several hours, and the resulting product is purified by recrystallization. This method yields 2-chloro-N-(2-chlorobenzyl)-4-methylbenzamide with a purity of over 95%.
特性
IUPAC Name |
2-chloro-N-[(2-chlorophenyl)methyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO/c1-10-6-7-12(14(17)8-10)15(19)18-9-11-4-2-3-5-13(11)16/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGZXZGCHKDRJKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NCC2=CC=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

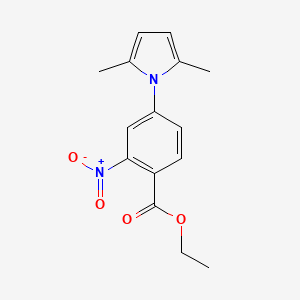
![1-[3-(4-methoxyphenyl)acryloyl]-4-phenylpiperazine](/img/structure/B5725801.png)
![N-[4-(dimethylamino)phenyl]-N'-(1-methyl-1H-1,2,3-benzotriazol-5-yl)urea](/img/structure/B5725808.png)
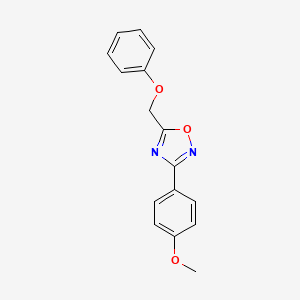

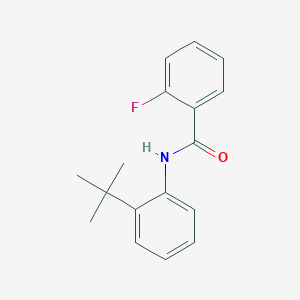
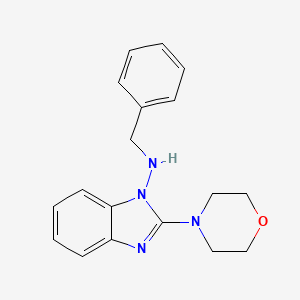
![1-benzyl-4-[3-(2-chlorophenyl)acryloyl]piperazine](/img/structure/B5725846.png)
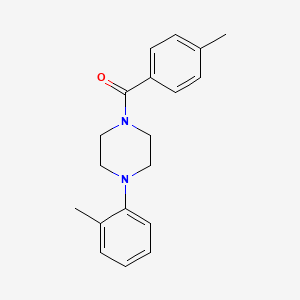
![2-{[4-(dimethylamino)benzoyl]amino}benzamide](/img/structure/B5725861.png)

![3-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5725887.png)
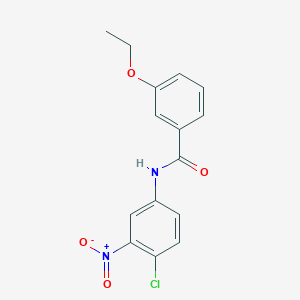
![dimethyl 4-[5-(3-bromophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5725898.png)